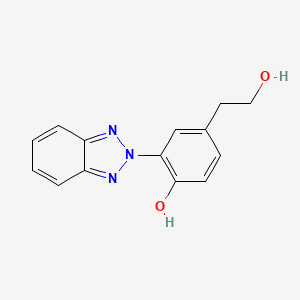

3-(2H-benzotriazol-2-il)-4-hidroxi-bencenoetanol

Descripción general

Descripción

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely used in various industrial applications due to their stability and effectiveness. This compound is particularly noted for its role as a UV absorber, protecting materials from the harmful effects of ultraviolet radiation .

Aplicaciones Científicas De Investigación

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- has a wide range of applications in scientific research:

Chemistry: It is used as a UV stabilizer in polymers and plastics, preventing degradation due to UV exposure.

Biology: Research has explored its potential as a protective agent against UV-induced damage in biological systems.

Medicine: Its derivatives are being studied for potential therapeutic applications, including as antioxidants and anti-inflammatory agents.

Mecanismo De Acción

Target of Action

It’s known that benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Mode of Action

Benzotriazole derivatives are known to interact with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that benzotriazole derivatives are used in various applications such as uv absorbers or stabilizers in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of uv radiation .

Result of Action

Benzotriazole derivatives have shown a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Action Environment

The action of Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- can be influenced by environmental factors. For instance, it’s known that benzotriazole derivatives can form robust thermally stable gels in a range of solvents and are responsive under pH stimuli or to the presence of metal cations . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of metal ions.

Métodos De Preparación

The synthesis of Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- typically involves the reaction of 2-(2H-benzotriazol-2-yl)-4-hydroxybenzaldehyde with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product . Industrial production methods often involve large-scale reactions in reactors, followed by purification processes to obtain the compound in high purity .

Análisis De Reacciones Químicas

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo substitution reactions, particularly at the benzotriazole ring, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- is unique compared to other similar compounds due to its specific structure and UV absorption properties. Similar compounds include:

2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328): Another UV absorber with similar applications but different structural properties.

2-(2H-benzotriazol-2-yl)-4-methylphenol: Used in similar applications but with variations in its effectiveness and stability.

2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: Known for its high stability and effectiveness as a UV absorber.

These compounds share the benzotriazole core but differ in their substituents, leading to variations in their physical and chemical properties.

Actividad Biológica

Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- (CAS No. 96549-95-0) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmaceuticals and agriculture.

Synthesis

The synthesis of benzeneethanol derivatives typically involves the reaction of benzotriazole with appropriate hydroxyphenyl compounds. The general synthetic route includes:

- Starting Materials : 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.

- Reagents : Benzotriazole, potassium carbonate (K₂CO₃), and dimethylformamide (DMF) as a solvent.

- Conditions : The reaction is carried out at elevated temperatures (around 100 °C) for several hours to ensure complete conversion.

This method yields benzeneethanol derivatives with varying substituents that can influence their biological activity .

Antibacterial Activity

Research has demonstrated that benzeneethanol derivatives exhibit significant antibacterial properties. For instance, a study highlighted that compounds containing the benzotriazole moiety showed effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 32 μg/mL .

Antifungal Activity

Benzotriazole derivatives have also been evaluated for antifungal activity. Compounds derived from benzeneethanol demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The MIC values ranged from 12.5 to 25 μg/mL, indicating moderate antifungal potential .

Antiprotozoal Activity

The antiprotozoal activity of benzeneethanol derivatives was explored in studies focusing on Trypanosoma cruzi. Certain derivatives exhibited dose-dependent inhibition of epimastigote forms, with notable efficacy at concentrations as low as 25 μg/mL .

The biological activity of benzeneethanol derivatives is attributed to their ability to interact with specific molecular targets within microbial cells. The presence of the benzotriazole moiety enhances the compound's binding affinity to enzymes and receptors involved in critical metabolic pathways.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of benzeneethanol derivatives. A repeated dose toxicity study in rats revealed no deaths at doses up to 2000 mg/kg, indicating a high safety margin. However, some alterations in hematological parameters were observed at lower doses, suggesting the need for further investigation into long-term effects .

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antibacterial | Effective against Staphylococcus aureus (MIC = 32 μg/mL) |

| Study B | Antifungal | Moderate activity against Candida albicans (MIC = 12.5 - 25 μg/mL) |

| Study C | Antiprotozoal | Inhibition of Trypanosoma cruzi epimastigotes (50% reduction at 25 μg/mL) |

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-8-7-10-5-6-14(19)13(9-10)17-15-11-3-1-2-4-12(11)16-17/h1-6,9,18-19H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKKZILXOJVMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072981 | |

| Record name | Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

96549-95-0 | |

| Record name | 2-[2′-Hydroxy-5′-(2-hydroxyethyl)phenyl]-2H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96549-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096549950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, 3-(2H-benzotriazol-2-yl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-1,2,3-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.